

# A Comparative Analysis of GSK983 and Other Host-Targeting Antivirals

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The landscape of antiviral drug discovery is increasingly shifting towards host-targeting antivirals (HTAs), a strategy that offers the potential for broad-spectrum activity and a higher barrier to resistance compared to direct-acting antivirals (DAAs). This guide provides a comparative study of **GSK983**, a potent host-targeting antiviral, and other agents in this class, supported by experimental data and detailed methodologies.

### **Introduction to Host-Targeting Antivirals**

Viruses are obligate intracellular parasites that rely on the host cell's machinery for replication. Host-targeting antivirals disrupt this dependency by inhibiting cellular factors or pathways essential for the viral life cycle. This approach presents a significant advantage over DAAs, which target viral proteins that can rapidly mutate, leading to drug resistance. By targeting stable host factors, HTAs can maintain their efficacy against a wider range of viruses and evolving viral strains.[1][2][3][4][5][6]

## GSK983: A Potent Inhibitor of Pyrimidine Biosynthesis

**GSK983** is a novel small molecule with broad-spectrum antiviral activity against a variety of DNA and RNA viruses.[4] Its mechanism of action has been identified as the potent and competitive inhibition of the host enzyme dihydroorotate dehydrogenase (DHODH).[4] DHODH



is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. By inhibiting DHODH, **GSK983** depletes the intracellular pool of pyrimidines, thereby hindering viral genome replication and proliferation.

### **Quantitative Comparison of DHODH Inhibitors**

Several other compounds have been identified as inhibitors of DHODH with antiviral activity. The following table summarizes the in vitro efficacy and cytotoxicity of **GSK983** and other notable DHODH inhibitors against various RNA viruses.

| Compoun<br>d      | Virus                                 | Cell Line | EC50 (μM)       | СС₅о (µМ) | Selectivit y Index (SI = CC50/EC50 ) | Referenc<br>e |
|-------------------|---------------------------------------|-----------|-----------------|-----------|--------------------------------------|---------------|
| GSK983            | Multiple<br>DNA and<br>RNA<br>viruses | Various   | 0.005 -<br>0.02 | >10       | >500 -<br>2000                       | [4]           |
| S416              | Influenza A<br>(H1N1)                 | MDCK      | 0.061           | >200      | >3278                                | [7]           |
| S416              | SARS-<br>CoV-2                        | Vero E6   | 0.017           | 178.6     | 10505                                | [7]           |
| S312              | Influenza A<br>(H1N1)                 | MDCK      | 2.37            | >200      | >84                                  | [7]           |
| Teriflunomi<br>de | Influenza A<br>(H1N1)                 | MDCK      | 35.02           | 178.5     | 5.1                                  | [7]           |
| Leflunomid<br>e   | Influenza A<br>(H1N1)                 | MDCK      | >25             | >200      | -                                    | [7]           |

EC<sub>50</sub> (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response. CC<sub>50</sub> (Half-maximal Cytotoxic Concentration): The concentration of a drug that kills half of the cells in a culture. Selectivity Index (SI): A ratio that measures the window



between cytotoxicity and antiviral activity. A higher SI value indicates a more favorable safety profile.

### Other Classes of Host-Targeting Antivirals

Beyond DHODH inhibitors, several other host cellular pathways are being explored as targets for antiviral intervention.

- Host Kinase Inhibitors: Cellular kinases play crucial roles in various stages of the viral life cycle, including entry, replication, and egress. Inhibitors targeting kinases such as Src, c-Abl, and cyclin-dependent kinases (CDKs) have demonstrated broad-spectrum antiviral activity in preclinical studies.[3][4]
- Cyclophilin Inhibitors: Cyclophilins are host proteins involved in protein folding. Cyclophilin A
  has been shown to be essential for the replication of several viruses, including hepatitis C
  virus (HCV) and human immunodeficiency virus (HIV). Cyclophilin inhibitors, such as
  Alisporivir, have been evaluated in clinical trials.[8]
- Lipogenesis Modulators: Many viruses hijack the host's lipid metabolism to build their viral envelopes and replication complexes. Modulators of lipogenesis pathways, such as 25hydroxycholesterol and AM580, have shown antiviral activity against SARS-CoV-2.[9]

Direct quantitative comparisons across these different classes of HTAs from a single study are limited due to variations in experimental setups. However, the diverse mechanisms of action highlight the wealth of potential targets within the host cell for developing novel antiviral therapies.

## Signaling Pathways and Experimental Workflows Mechanism of Action of GSK983

**GSK983** targets the de novo pyrimidine biosynthesis pathway, a critical process for viral replication. The following diagram illustrates the key steps in this pathway and the point of inhibition by **GSK983**.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. mdpi.com [mdpi.com]
- 2. Novel Broad-Spectrum Antiviral Inhibitors Targeting Host Factors Essential for Replication of Pathogenic RNA Viruses PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Preparing for the next viral threat with broad-spectrum antivirals [jci.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. gbcbiotech.com [gbcbiotech.com]
- 8. Curing a viral infection by targeting the host: The example of cyclophilin inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broad-Spectrum Host-Based Antivirals Targeting the Interferon and Lipogenesis Pathways as Potential Treatment Options for the Pandemic Coronavirus Disease 2019 (COVID-19) PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of GSK983 and Other Host-Targeting Antivirals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672409#comparative-study-of-gsk983-and-other-host-targeting-antivirals]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com